ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features an ethyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, imino derivatives, mono-chlorinated products, and various substituted amides.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions influence the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl (3R)-3-amino-3-(2,3-dibromophenyl)propanoate
Uniqueness
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1292189-27-5 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m1/s1 |
InChI Key |
ZTXFSUQPHPWBCG-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
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